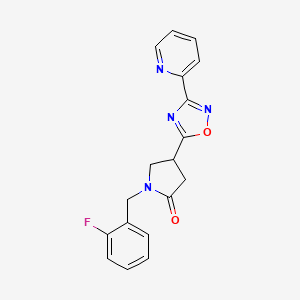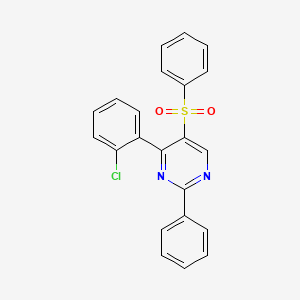
5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine, also known as BCPP, is a small molecule that is of interest in the scientific research community due to its potential applications in drug discovery and development. BCPP has been studied for its ability to inhibit a variety of enzymes, including acetylcholinesterase, cyclooxygenase-2, and thromboxane synthase. BCPP has also been investigated for its ability to modulate the activity of the serotonin transporter (SERT). This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BCPP.
科学研究应用
5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has been studied for its ability to inhibit a variety of enzymes, including acetylcholinesterase, cyclooxygenase-2, and thromboxane synthase. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has also been investigated for its ability to modulate the activity of the serotonin transporter (SERT). 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has been used in studies of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as well as in studies of anxiety and depression. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has also been studied for its potential to modulate the activity of the muscarinic acetylcholine receptor. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has been used in studies of drug-resistant cancer cells and in studies of inflammation and oxidative stress.
作用机制
5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has been shown to inhibit the activity of acetylcholinesterase, cyclooxygenase-2, and thromboxane synthase. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has also been shown to modulate the activity of the serotonin transporter (SERT). 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has been shown to interact with the active site of acetylcholinesterase, preventing the enzyme from catalyzing the hydrolysis of acetylcholine. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has also been shown to interact with the active site of cyclooxygenase-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has also been shown to interact with the active site of thromboxane synthase, preventing the enzyme from catalyzing the conversion of arachidonic acid to thromboxane. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has also been shown to interact with the active site of SERT, modulating the activity of the transporter.
Biochemical and Physiological Effects
5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has been shown to inhibit the activity of acetylcholinesterase, cyclooxygenase-2, and thromboxane synthase. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has also been shown to modulate the activity of the serotonin transporter (SERT). The inhibition of acetylcholinesterase by 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has been shown to lead to increased levels of acetylcholine in the brain, which can lead to increased alertness, improved memory, and improved cognitive function. The inhibition of cyclooxygenase-2 by 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has been shown to lead to decreased levels of prostaglandins, which can lead to decreased inflammation and decreased oxidative stress. The inhibition of thromboxane synthase by 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has been shown to lead to decreased levels of thromboxane, which can lead to decreased platelet aggregation and decreased blood clotting. The modulation of SERT by 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has been shown to lead to increased levels of serotonin, which can lead to improved mood and decreased anxiety.
实验室实验的优点和局限性
The use of 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine in laboratory experiments has several advantages. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine is relatively inexpensive and is readily available from chemical suppliers. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine is also relatively easy to synthesize using a variety of methods. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine is also non-toxic and is generally regarded as safe for use in laboratory experiments.
The use of 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine in laboratory experiments also has some limitations. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine is a relatively small molecule and may not be as effective as larger molecules in some experiments. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine may also be rapidly metabolized by the body and may not be able to reach its target site in some experiments. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine may also interact with other molecules in the body and may produce unwanted side effects in some experiments.
未来方向
5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has a wide range of potential applications in drug discovery and development, and there are a number of potential future directions for research. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine could be used in studies of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine could also be used in studies of anxiety and depression. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine could also be used in studies of drug-resistant cancer cells and in studies of inflammation and oxidative stress. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine could also be used in studies of other neurological disorders, such as autism and schizophrenia. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine could also be used in studies of cardiovascular diseases, such as hypertension and atherosclerosis. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine could also be used in studies of diabetes and obesity. Finally, 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine could be used in studies of pain, such as chronic pain and neuropathic pain.
合成方法
5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has been synthesized via a variety of methods. One method involves the reaction of 2-chlorobenzaldehyde and 4-aminobenzenesulfonyl chloride in the presence of sodium hydroxide to form 5-(benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine. This method has been described as a mild, efficient, and cost-effective synthesis method for 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine. Other methods of synthesis have been reported, including the reaction of 2-chlorobenzaldehyde and 4-aminobenzenesulfonamide in the presence of hydrazine hydrate, and the reaction of 2-chlorobenzaldehyde and 4-aminobenzenesulfonamide in the presence of triethylamine.
属性
IUPAC Name |
5-(benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2S/c23-19-14-8-7-13-18(19)21-20(28(26,27)17-11-5-2-6-12-17)15-24-22(25-21)16-9-3-1-4-10-16/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSKLPKUIWAXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone](/img/structure/B2789514.png)
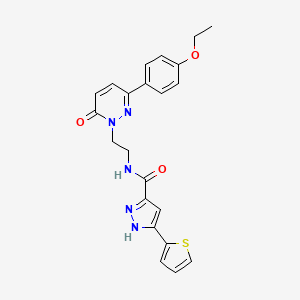


![2-Butyl-1-[3-(4-chlorophenoxy)propyl]benzimidazole](/img/structure/B2789519.png)
![(2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B2789520.png)
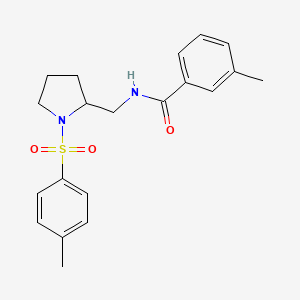
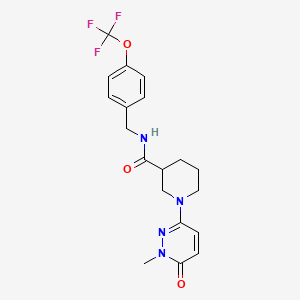
![2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2789531.png)
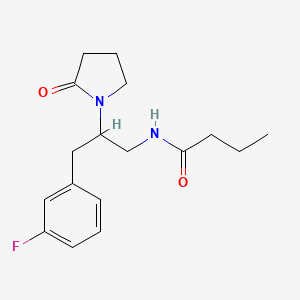
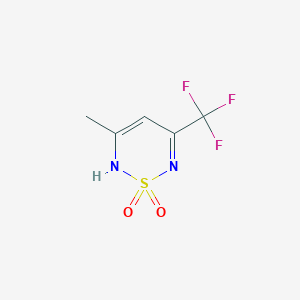
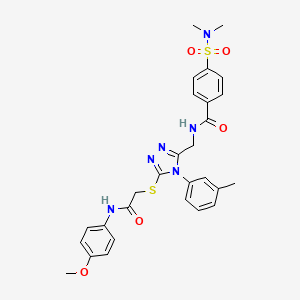
![1-methyl-8-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2789535.png)
